molecular formula C7H8N6OS B7479244 N-(4-methyl-1,3-thiazol-2-yl)-2-(tetrazol-1-yl)acetamide

N-(4-methyl-1,3-thiazol-2-yl)-2-(tetrazol-1-yl)acetamide

Cat. No. B7479244
M. Wt: 224.25 g/mol
InChI Key: CTRCWUUUDLTBKJ-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-2-(tetrazol-1-yl)acetamide, also known as MTAA, is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Scientific Research Applications

N-(4-methyl-1,3-thiazol-2-yl)-2-(tetrazol-1-yl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, N-(4-methyl-1,3-thiazol-2-yl)-2-(tetrazol-1-yl)acetamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and bacterial infections. In biochemistry, N-(4-methyl-1,3-thiazol-2-yl)-2-(tetrazol-1-yl)acetamide has been used as a tool to study protein-protein interactions. In materials science, N-(4-methyl-1,3-thiazol-2-yl)-2-(tetrazol-1-yl)acetamide has been studied for its potential applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-(tetrazol-1-yl)acetamide is not fully understood. However, it is believed to act as an inhibitor of protein-protein interactions. This makes it a potentially useful tool for studying the function of proteins in various biological processes.
Biochemical and Physiological Effects
N-(4-methyl-1,3-thiazol-2-yl)-2-(tetrazol-1-yl)acetamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-methyl-1,3-thiazol-2-yl)-2-(tetrazol-1-yl)acetamide can inhibit the growth of cancer cells and bacterial pathogens. In addition, N-(4-methyl-1,3-thiazol-2-yl)-2-(tetrazol-1-yl)acetamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(4-methyl-1,3-thiazol-2-yl)-2-(tetrazol-1-yl)acetamide has several advantages as a research tool. It is relatively easy to synthesize, and it has been shown to be effective in inhibiting protein-protein interactions. However, there are also limitations to its use. For example, it may not be effective in all biological systems, and its mechanism of action is not fully understood.

Future Directions

There are several potential future directions for research on N-(4-methyl-1,3-thiazol-2-yl)-2-(tetrazol-1-yl)acetamide. One area of interest is the development of new derivatives of N-(4-methyl-1,3-thiazol-2-yl)-2-(tetrazol-1-yl)acetamide with improved properties, such as increased potency or selectivity. Another area of interest is the use of N-(4-methyl-1,3-thiazol-2-yl)-2-(tetrazol-1-yl)acetamide as a tool for studying protein-protein interactions in vivo. Finally, there is potential for the development of new materials based on the unique properties of N-(4-methyl-1,3-thiazol-2-yl)-2-(tetrazol-1-yl)acetamide.

Synthesis Methods

N-(4-methyl-1,3-thiazol-2-yl)-2-(tetrazol-1-yl)acetamide can be synthesized through a multistep reaction process. The first step involves the synthesis of 2-amino-4-methylthiazole, which is then reacted with chloroacetyl chloride to produce N-(4-methyl-1,3-thiazol-2-yl)acetamide. This compound is then reacted with sodium azide to yield the final product, N-(4-methyl-1,3-thiazol-2-yl)-2-(tetrazol-1-yl)acetamide.

properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-2-(tetrazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N6OS/c1-5-3-15-7(9-5)10-6(14)2-13-4-8-11-12-13/h3-4H,2H2,1H3,(H,9,10,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRCWUUUDLTBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2C=NN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methyl-1,3-thiazol-2-yl)-2-(tetrazol-1-yl)acetamide

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